molecular formula C9H16N4O B8066564 [1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one

[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one

Cat. No.: B8066564
M. Wt: 196.25 g/mol
InChI Key: OMRLPBIRGUWCRT-UHFFFAOYSA-N
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Scientific Research Applications

Chemistry

In chemistry, [1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one is used as a building block for the synthesis of more complex molecules.

Biology

Biologically, the compound has shown promise as an antimicrobial and antiviral agent. Studies have demonstrated its effectiveness against a range of pathogenic organisms, including bacteria and fungi .

Medicine

In medicine, this compound derivatives have been investigated for their anticancer properties. Some derivatives have shown cytotoxic activity against various cancer cell lines, making them potential candidates for cancer therapy .

Industry

Industrially, the compound’s antimicrobial properties make it a potential additive in products requiring antimicrobial activity, such as coatings and textiles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its versatile chemical reactivity and broad spectrum of biological activities.

Properties

IUPAC Name

2,3,3a,5,5a,6,7,8,9,9a-decahydro-1H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O/c14-9-8-12-10-5-13(8)7-4-2-1-3-6(7)11-9/h6-8,10,12H,1-5H2,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMRLPBIRGUWCRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)NC(=O)C3N2CNN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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